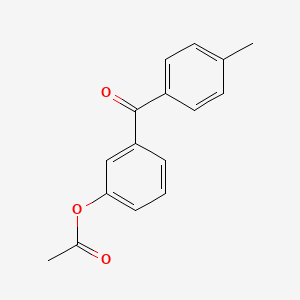

2-Iodo-2'-methylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

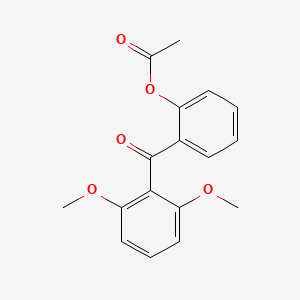

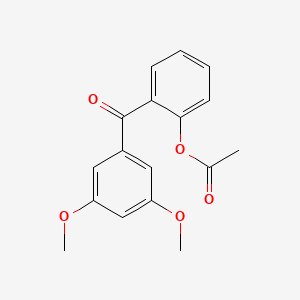

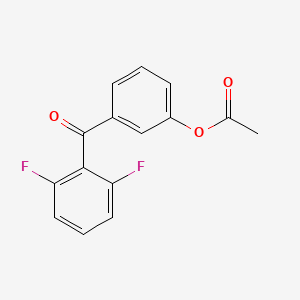

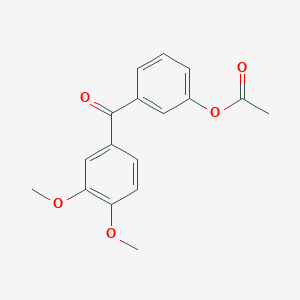

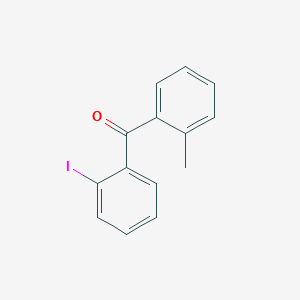

The molecular structure of “2-Iodo-2’-methylbenzophenone” is represented by the linear formula C14H11IO . Unfortunately, the specific structural analysis of this compound is not available in the searched resources.Chemical Reactions Analysis

While specific chemical reactions involving “2-Iodo-2’-methylbenzophenone” are not detailed in the available resources, it’s worth noting that organic iodides can participate in a variety of reactions, including nucleophilic substitution, elimination, reduction, and the formation of organometallics .Applications De Recherche Scientifique

Photochemical Studies

Photoenolization Mechanism : The photoenolization of 2-methylbenzophenone, a related compound, has been investigated. This process involves the creation of transient absorption in solutions like ethanol and dioxane. These studies provide insights into the behavior of similar compounds under light exposure (Ujiie, Kikuchi, & Kokubun, 1979).

Photoreactor Performance : The use of microfluidic photoreactors for light-driven reactions of 2-methylbenzophenones, a chemically related group, has been shown to significantly improve yields and reaction rates. This demonstrates potential for enhancing photochemical reactions in a controlled environment (Mateos et al., 2018).

Chemical Synthesis and Applications

Synthesis of Complex Ligands : The reaction of 2-iodo-3-nitrophenol with methylene iodide and subsequent steps leads to the synthesis of novel C2-symmetric ligands. This demonstrates the use of 2-iodo compounds in creating complex molecules for potential applications in asymmetric synthesis and catalysis (Panunzi, Tuzi, & Tingoli, 2010).

Enantioselective Electrodes : Research on the electrochemical reduction of 4-methylbenzophenone, a structurally related compound, has shown potential in producing enantioselective electrodes. This can be significant in developing asymmetric synthesis methods and chiral recognition processes (Schwientek, Pleus, & Hamann, 1999).

Photochemical Reaction Dynamics

Electron-Laser Dual Beam Irradiation : Studies on 2-methylbenzophenone using pulse radiolysis and laser flash photolysis reveal insights into the transient states and reaction dynamics under irradiation. This research contributes to understanding the photophysics and photochemistry of benzophenone derivatives (Ishida, Yamamoto, & Takamuku, 1992).

Laser Spectroscopy Studies : Investigation of 2-methylbenzophenone's photoenolization using picosecond and nanosecond laser spectroscopy provides detailed insights into the transient absorption spectra and lifetimes of different photoproducts. This is crucial for understanding the photoreactivity of similar benzophenones (Nakayama et al., 1984).

Molecular and Crystal Structure Analysis

- Molecular and Crystal Structure Analysis : Research on various methylbenzophenones, including their enthalpies of formation and vaporization, provides essential data on the thermodynamics and stability of these compounds. This information is critical for their application in various scientific fields (Silva et al., 2006).

Propriétés

IUPAC Name |

(2-iodophenyl)-(2-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQMIDCLTZTGPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-2'-methylbenzophenone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.